N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide is an organic compound that features a benzoxazole moiety linked to a fluorobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by condensing o-aminophenol with a carboxylic acid derivative under acidic conditions.
Coupling with Fluorobenzamide: The benzoxazole derivative is then coupled with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzamide ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the benzoxazole ring or the amide group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and Reduction: Oxidation may yield quinone derivatives, while reduction can lead to amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its benzoxazole moiety is known for bioactivity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is explored for its use in materials science, including the development of new polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring can engage in hydrogen bonding and π-π interactions, while the fluorobenzamide group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1,3-benzoxazol-2-yl)phenyl]nicotinamide
- N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide
- N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability and binding affinity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C20H13FN2O2 |
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Molecular Weight |
332.3 g/mol |
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C20H13FN2O2/c21-15-5-3-4-14(12-15)19(24)22-16-10-8-13(9-11-16)20-23-17-6-1-2-7-18(17)25-20/h1-12H,(H,22,24) |
InChI Key |
OJQSUYAIUVRCTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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